



Investigating Novel Analogs of Fgfr3-IN-2: A Technical Guide

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Fgfr3-IN-2 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to genetic alterations, is a known driver in various cancers, particularly bladder cancer.[2][3] This has made FGFR3 an attractive target for the development of selective inhibitors. **Fgfr3-IN-2**, a potent and selective 1,3,5-triazine derivative, has emerged as a significant lead compound in this area.[4][5] This technical guide provides an in-depth analysis of **Fgfr3-IN-2** and its novel analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to aid researchers in the ongoing development of next-generation FGFR3 inhibitors.

Core Compound: Fgfr3-IN-2

Fgfr3-IN-2 (also referred to as compound 18b) is a highly potent and selective inhibitor of FGFR3. Its discovery was the result of a structure-based drug design approach aimed at optimizing the selectivity against vascular endothelial growth factor receptor 2 (VEGFR2), a common off-target kinase for many FGFR inhibitors.[5]

Chemical Structure:

CAS Number: 2428742-58-7[4]



Quantitative Data: Fgfr3-IN-2 and Novel Analogs

The following tables summarize the in vitro inhibitory activities of **Fgfr3-IN-2** and a selection of its novel 1,3,5-triazine and pyrimidine-based analogs. The data is extracted from the primary literature and showcases the structure-activity relationship (SAR) within these series.[5]

Table 1: In Vitro Inhibitory Activity of 1,3,5-Triazine Analogs

| Compound | R¹ | R² | FGFR3 IC₅o (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/F GFR3) |
|---------------------|---|-------------|--------------------|---------------------|-----------------------------------|
| Fgfr3-IN-2 (18b) | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -NS(C)(=O)C | 4.1 | 570 | 139 |
| 18a | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -Н | 12 | 890 | 74 |
| 18c | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -CI | 8.5 | 650 | 76 |
| 19a | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -ОСН₃ | 9.2 | 720 | 78 |

Table 2: In Vitro Inhibitory Activity of Pyrimidine Analogs



| Compound | R³ | R ⁴ | FGFR3 IC₅o (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/F GFR3) |
|----------|---|----------------|--------------------|---------------------|-----------------------------------|
| 40a | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -Н | 3.5 | 480 | 137 |
| 40b | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -F | 5.1 | 550 | 108 |
| 40c | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -СН₃ | 4.8 | 510 | 106 |
| 41a | C(OCCN1CC OCC1)=C(C= C1)N2CCN(C)CC2 | -Cl | 6.2 | 610 | 98 |

Experimental Protocols General Synthesis of 1,3,5-Triazine Analogs (including Fgfr3-IN-2)

The synthesis of **Fgfr3-IN-2** and its analogs is based on a multi-step procedure starting from commercially available materials. A representative synthetic scheme is provided below.

• Step 1: Synthesis of the Diaminotriazine Core. 2,4-dichloro-6-morpholino-1,3,5-triazine is reacted with a substituted aniline in the presence of a non-nucleophilic base such as



diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

- Step 2: Suzuki Coupling. The resulting monochloro-triazine intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid or ester derivative to introduce the desired aryl or heteroaryl moiety at the C4 position. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃) in a solvent system like 1,4-dioxane/water.
- Step 3: Final Amination. The final amination step involves the reaction of the C4-substituted triazine with the desired amine under heating, either neat or in a high-boiling solvent, to yield the final product.
- Purification. The final compounds are purified by standard chromatographic techniques, such
 as column chromatography on silica gel or preparative high-performance liquid
 chromatography (HPLC). The structure and purity of the final products are confirmed by ¹H
 NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FGFR3 and VEGFR2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents and Materials:
 - Recombinant human FGFR3 and VEGFR2 kinase domains.
 - Biotinylated poly-Glu-Tyr (pGT) peptide substrate.
 - ATP.
 - Europium-labeled anti-phosphotyrosine antibody.
 - Streptavidin-allophycocyanin (SA-APC).
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT).



- Test compounds dissolved in DMSO.
- Assay Procedure:
 - The kinase reaction is initiated by adding ATP to a mixture of the respective kinase, the pGT substrate, and the test compound at various concentrations.
 - The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
 - The reaction is stopped by the addition of a solution containing EDTA.
 - The TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added, and the mixture is incubated to allow for binding.
 - The TR-FRET signal is measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
 - The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.

Cell-Based Assay for FGFR3 Phosphorylation

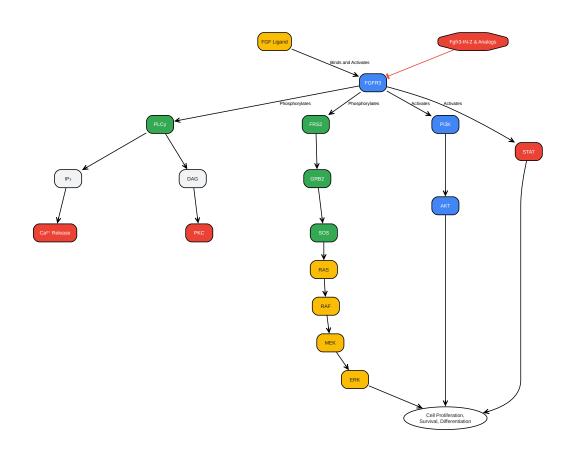
The cellular activity of the inhibitors can be assessed by measuring the inhibition of FGFR3 autophosphorylation in a relevant cell line.

- Cell Line: A human bladder cancer cell line with an activating FGFR3 mutation (e.g., RT112) is suitable for this assay.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).
 - Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.



- The level of phosphorylated FGFR3 (p-FGFR3) and total FGFR3 are quantified using a sandwich ELISA or a Western blot analysis with specific antibodies.
- The ratio of p-FGFR3 to total FGFR3 is calculated, and the IC₅₀ values are determined from the dose-response curves.

Visualizations FGFR3 Signaling Pathway



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Caption: Simplified FGFR3 signaling cascade and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay





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Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Conclusion

Fgfr3-IN-2 represents a significant advancement in the development of selective FGFR3 inhibitors. The data presented herein on its novel 1,3,5-triazine and pyrimidine-based analogs provide a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for the synthesis and evaluation of new chemical entities targeting FGFR3. The continued investigation and optimization of these and similar scaffolds hold the promise of delivering highly effective and safer targeted therapies for patients with FGFR3-driven cancers.

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